molecular formula C8H16ClNO2 B7774940 (1R,2S)-2-aminocycloheptane-1-carboxylic Acid Hydrochloride CAS No. 522644-07-1

(1R,2S)-2-aminocycloheptane-1-carboxylic Acid Hydrochloride

Cat. No.: B7774940
CAS No.: 522644-07-1
M. Wt: 193.67 g/mol
InChI Key: KCRZBDJVYOBHIP-HHQFNNIRSA-N
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Description

(1R,2S)-2-aminocycloheptane-1-carboxylic Acid Hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-aminocycloheptane-1-carboxylic Acid Hydrochloride involves several steps. One common method includes the asymmetric synthesis using chiral catalysts or biocatalysts. For instance, the use of Sphingomonas aquatilis as a biocatalyst has been reported to achieve high enantioselectivity . The reaction conditions typically involve mild temperatures and specific pH levels to ensure the stability of the chiral centers.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of metal borohydrides or other reducing agents to achieve the desired stereochemistry .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-aminocycloheptane-1-carboxylic Acid Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Tetrahydrofuran, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(1R,2S)-2-aminocycloheptane-1-carboxylic Acid Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S)-2-aminocycloheptane-1-carboxylic Acid Hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of protease enzymes or modulation of neurotransmitter receptors .

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-aminocyclopentanecarboxylic Acid Hydrochloride: Similar in structure but with a five-membered ring.

    (1R,2S)-2-aminocyclohexanecarboxylic Acid Hydrochloride: Contains a six-membered ring.

    (1R,2S)-2-aminocyclooctanecarboxylic Acid Hydrochloride: Features an eight-membered ring.

Uniqueness

(1R,2S)-2-aminocycloheptane-1-carboxylic Acid Hydrochloride is unique due to its seven-membered ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying ring strain and its effects on chemical reactivity and biological activity .

Properties

IUPAC Name

(1R,2S)-2-aminocycloheptane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c9-7-5-3-1-2-4-6(7)8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRZBDJVYOBHIP-HHQFNNIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](CC1)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370448
Record name ST50405697
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

522644-07-1, 1033756-97-6
Record name ST50405697
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,2S)-2-aminocycloheptane-1-carboxylic acid hydrochloride
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